molecular formula C8H10O B3280020 1-Cyclopentylprop-2-yn-1-one CAS No. 70639-95-1

1-Cyclopentylprop-2-yn-1-one

Cat. No.: B3280020
CAS No.: 70639-95-1
M. Wt: 122.16 g/mol
InChI Key: RFHXDLFNFGHXPY-UHFFFAOYSA-N
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Description

Significance of Propargylic Ketones in Modern Organic Synthesis

Propargylic ketones, also known as ynones, represent a class of organic compounds that have become indispensable tools for synthetic chemists. smolecule.commolaid.com Their importance lies in their nature as versatile building blocks, readily participating in a wide array of chemical transformations to construct complex molecular architectures. smolecule.commolaid.com The unique reactivity of ynones stems from the electronic interplay between a ketone functional group (>C=O) and a carbon-carbon triple bond (C≡C) in conjugation. smolecule.com This arrangement creates multiple reactive sites within the molecule, allowing for a diverse range of reactions. smolecule.com

The bifunctional electrophilic nature of ynones has led to their extensive use in organic and medicinal chemistry. chemspider.com They are recognized as valuable three-carbon building blocks for the synthesis of various heterocyclic compounds such as isoxazoles, chromones, triazoles, and quinolones. chemspider.comchemicalbook.com Furthermore, their utility is demonstrated in the total synthesis of natural products and the creation of molecules with potential therapeutic properties. molaid.com The ability to undergo cycloadditions, nucleophilic additions, and various rearrangements makes them powerful intermediates in constructing novel chemical entities. smolecule.commolaid.com

Structural Framework of 1-Cyclopentylprop-2-yn-1-one within the Ynone Class

This compound is a specific example of a propargylic ketone. Its structure consists of a five-membered cyclopentyl ring attached to a three-carbon propynone chain. The "prop-" root indicates a three-carbon chain, the "-yn-" signifies the presence of a carbon-carbon triple bond, and the "-one" suffix denotes the ketone functional group. The numbering in the name indicates that the ketone's carbonyl group is at the first carbon of the chain (the one attached to the cyclopentyl ring), and the triple bond starts at the second carbon.

This compound falls into the category of α,β-ynones, where the carbonyl group and the alkyne are in a conjugated system. molbase.com This conjugation is a defining feature that dictates its reactivity. The carbonyl group acts as an electron-withdrawing group, which influences the electron density of the adjacent triple bond, making it susceptible to attack by nucleophiles. smolecule.com

Below are the key chemical properties of this compound.

PropertyValueSource
IUPAC Name This compound chemicalbook.com
CAS Number 70639-95-1
Molecular Formula C₈H₁₀O
Molecular Weight 122.16 g/mol

Historical Context and Emerging Trends in Propargylic Ketone Chemistry

While the chemistry of ynones has been a subject of study for over a century, the last three decades have seen a significant expansion in understanding their reactivity and synthetic potential. chemicalbook.com Early methods for their preparation have been refined, and numerous new synthetic routes have been developed, including transition metal-catalyzed reactions, carbonylative cross-couplings, and various oxidative methods. chemicalbook.com

Emerging trends in the field are focused on developing novel and more efficient catalytic systems to synthesize and functionalize propargylic ketones and their derivatives, like propargylic alcohols. A significant area of research involves the development of stereoselective reactions, enabling the synthesis of chiral molecules with high enantiomeric purity, which is crucial for medicinal chemistry. For instance, ruthenium-catalyzed hydroboration has been shown to provide a nontraditional mode of reactivity for ynones.

Modern research also explores green chemistry approaches, such as CO₂-promoted hydration of propargylic alcohols to create α-hydroxy ketones under milder, metal-free, or more sustainable conditions. The development of cascade reactions, where multiple chemical bonds are formed in a single operation, is another key trend, allowing for the rapid construction of complex molecular structures from simple ynone precursors. These advancements continue to broaden the applications of propargylic ketones, solidifying their role as essential components in the synthetic chemist's toolbox.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentylprop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-2-8(9)7-5-3-4-6-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHXDLFNFGHXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Cyclopentylprop 2 Yn 1 One

Conventional and Advanced Synthetic Pathways

Traditional and modern organic synthesis offer a variety of routes to propargylic ketones. These pathways often involve either the construction of the ketone from an existing propargylic framework or the direct introduction of the alkyne.

Classical methods for the synthesis of propargylic ketones are foundational and often involve the oxidation of precursor molecules or the coupling of acyl derivatives with organometallic alkynes.

Oxidation of Propargylic Alcohols: A common and straightforward method is the oxidation of the corresponding secondary propargylic alcohol. For the target molecule, this would involve the oxidation of 1-cyclopentylprop-2-yn-1-ol. A variety of oxidizing agents can be employed for this transformation.

Oxidizing AgentTypical SolventTemperature (°C)General Yield (%)
Pyridinium chlorochromate (PCC)Dichloromethane (DCM)2570-90
Dess-Martin periodinane (DMP)Dichloromethane (DCM)2585-95
Swern Oxidation (oxalyl chloride, DMSO, triethylamine)Dichloromethane (DCM)-78 to 2580-95
Jones Reagent (CrO₃/H₂SO₄)Acetone0-2560-85

Acylation of Alkynyl Organometallics: Another classical route is the reaction of an acyl halide, such as cyclopentanecarbonyl chloride, with an organometallic acetylide reagent (e.g., a lithium or Grignard reagent). To prevent side reactions, a protected alkyne like ethynyltrimethylsilane is often used, followed by a deprotection step.

More advanced strategies aim to construct the molecule through direct C-H functionalization, minimizing the need for pre-functionalized starting materials. While challenging, direct α-functionalization of amines followed by conversion to ketones represents a potential, albeit complex, route. acs.org Carbonyl catalysis can be an effective strategy for activating α-C–H bonds, which could be adapted in multi-step pathways. acs.org

Catalytic Synthesis of 1-Cyclopentylprop-2-yn-1-one

Catalysis offers powerful tools for synthesizing propargylic ketones with high efficiency and selectivity. Transition metals, in particular, play a pivotal role in mediating the key bond-forming reactions.

Cross-coupling reactions are among the most potent methods for forming the C(sp²)-C(sp) bond of the ynone framework.

Sonogashira Coupling: This palladium/copper-catalyzed reaction couples a terminal alkyne with an acyl halide. The synthesis of this compound could be envisioned via the coupling of cyclopentanecarbonyl chloride with a suitable terminal alkyne.

Stille and Suzuki Couplings: These reactions can also be adapted, for instance, by coupling an acyl halide with an alkynyl-tin (Stille) or alkynyl-boron (Suzuki) reagent.

Ruthenium-Catalyzed Reactions: Ruthenium complexes have been shown to catalyze the propargylic alkylation of propargylic alcohols with ketones, providing a direct route to γ-keto acetylenes. organic-chemistry.org This highlights the utility of ruthenium in activating propargylic systems for C-C bond formation. organic-chemistry.org

A summary of representative conditions for analogous transition metal-catalyzed ynone syntheses is provided below.

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)
SonogashiraPd(PPh₃)₂Cl₂ / CuITriethylamine (Et₃N)Tetrahydrofuran (THF)25-50
StillePd(PPh₃)₄(none)Toluene80-110
Negishi-typePd(dba)₂ / P(2-furyl)₃(none)Tetrahydrofuran (THF)25

For many propargylic systems, achieving high regioselectivity is crucial. For instance, reactions involving allenyl- and propargylboronates with carbonyl compounds can yield either allenyl or propargyl products depending on the catalyst and conditions. scispace.com Zinc-catalyzed reactions have shown the ability to switch selectivity: at lower temperatures, allenyl products are favored, while at higher temperatures, the propargyl isomer is the major product. scispace.com While this compound itself does not have a stereocenter created in the primary bond-forming step, the principles of regioselective control are paramount in related synthetic transformations to avoid the formation of isomeric allenic ketones. scispace.com

Sustainable and Accelerated Synthetic Techniques

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times for cross-coupling reactions, often leading to higher yields and cleaner product profiles compared to conventional heating. nih.gov

Green Solvents: Performing reactions in water or other environmentally friendly solvents is a key goal of sustainable chemistry. nih.gov Certain catalytic systems have been developed to be effective in aqueous media, reducing the reliance on volatile organic compounds.

Catalyst Optimization: The development of highly active catalysts allows for lower catalyst loadings, reducing cost and metal waste. Iron-catalyzed reactions, for example, are gaining attention as a more sustainable alternative to palladium-based systems for some transformations. nih.gov

Microwave-Assisted Synthesis Methodologies

Microwave-assisted organic synthesis has emerged as a crucial technique for accelerating chemical reactions. rsc.orgnih.gov This method utilizes microwave irradiation to heat the reaction mixture directly and efficiently, often resulting in a dramatic reduction in reaction time and an increase in product yields. nih.govtsijournals.com For the synthesis of ynones, such as this compound, microwave irradiation can be applied to various coupling reactions.

One of the prominent methods for ynone synthesis is the palladium-catalyzed acylation of terminal alkynes with acid chlorides. nih.govfigshare.com This reaction can be performed under microwave conditions to enhance its efficiency. nih.govfigshare.com The general approach involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a base. In the specific case of this compound, this would involve the reaction of cyclopentanecarbonyl chloride with acetylene (B1199291) or a protected form of acetylene.

Research on the synthesis of various ynones has demonstrated the effectiveness of microwave irradiation. nih.govresearchgate.net For instance, palladium-catalyzed coupling reactions have been successfully carried out under microwave irradiation, leading to good yields of the desired ynone products. nih.gov The use of microwave heating can also be beneficial in solvent-free conditions, contributing to a more environmentally friendly process. ejournal.by

Table 1: Representative Conditions for Microwave-Assisted Ynone Synthesis

Parameter Description
Reactants Terminal Alkyne, Acyl Chloride
Catalyst Palladium complexes (e.g., Pd(OAc)2), Copper catalysts
Base Triethylamine (TEA) or other organic bases
Solvent Toluene, or solvent-free conditions
Temperature Typically ranges from 100°C to 160°C
Time 5 - 30 minutes
Power 100 - 300 W

This table presents generalized conditions for the synthesis of ynones based on literature for this class of compounds. Specific conditions for this compound would require experimental optimization.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry represents a paradigm shift in the synthesis of organic compounds, moving from traditional batch processing to a continuous production model. nih.govmdpi.com This technology offers numerous advantages, including enhanced safety, better heat and mass transfer, and simplified scalability. rsc.orgnih.gov For the synthesis of alkynes and their derivatives like ynones, continuous flow methods can overcome challenges associated with hazardous reagents or exothermic reactions. rsc.orgresearchgate.net

The synthesis of ynones in a continuous flow setup could involve pumping the reactants, such as an alkyne and an acyl chloride, along with a catalyst solution through a heated reactor coil. flinders.edu.au The precise control over reaction parameters like temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize yield and minimize byproduct formation. nih.gov This high degree of control is particularly advantageous for reactions that are difficult to manage in a batch process. rsc.org

Table 2: Typical Parameters for Continuous Flow Synthesis of Alkynes/Ynones

Parameter Description
Reactor Type Microreactor, Packed-bed reactor, Coil reactor
Reactant Streams Solutions of alkyne, acylating agent, and catalyst
Flow Rate Variable, typically in the range of mL/min to L/h
Residence Time Seconds to minutes
Temperature Can be precisely controlled over a wide range, including high temperatures
Pressure Can be operated at elevated pressures to allow for heating solvents above their boiling points
In-line Analysis Techniques like IR or UV-Vis can be integrated for real-time monitoring

This table outlines general parameters for continuous flow synthesis of the alkyne and ynone chemical classes. The optimization of these parameters would be necessary for the specific synthesis of this compound.

Reactivity and Mechanistic Investigations of 1 Cyclopentylprop 2 Yn 1 One

Fundamental Reactivity of the α,β-Unsaturated Ketone System

The conjugated system in 1-Cyclopentylprop-2-yn-1-one features multiple electrophilic sites. Resonance analysis reveals that the carbonyl carbon and the β-carbon of the alkyne bear a partial positive charge, making them primary targets for nucleophilic attack. libretexts.orgyoutube.com This dual reactivity allows for controlled additions to either the carbonyl group or the alkyne, depending on the nature of the nucleophile and the reaction conditions. wikipedia.orgpearson.com

Direct nucleophilic attack on the carbonyl carbon, known as 1,2-addition, is a characteristic reaction of ketones. In the case of α,β-unsaturated systems like this compound, this pathway competes with conjugate addition to the alkyne. libretexts.orgmakingmolecules.com The outcome is largely dictated by the principles of Hard and Soft Acid and Base (HSAB) theory. "Hard" nucleophiles, which are typically highly charged and compact, such as those found in Grignard reagents (RMgX) and organolithium reagents (RLi), preferentially attack the "hard" electrophilic center, the carbonyl carbon. makingmolecules.comlibretexts.orgyoutube.com

This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which upon acidic workup, yields a propargyl alcohol. These additions are often irreversible and conducted under kinetic control. libretexts.org

Table 1: Representative 1,2-Nucleophilic Additions to Ynones

Nucleophile (Reagent) Product Type General Conditions
Grignard Reagents (RMgX) Tertiary Propargyl Alcohol Anhydrous ether (e.g., THF, diethyl ether)
Organolithium Reagents (RLi) Tertiary Propargyl Alcohol Anhydrous ether or hydrocarbon solvent

The mechanism involves the nucleophilic carbon of the organometallic reagent attacking the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com The electron pair from the carbonyl π-bond moves to the oxygen atom, forming an alkoxide. Subsequent protonation yields the final alcohol product.

The alkyne moiety in this compound is electron-deficient due to the conjugating effect of the carbonyl group, making it susceptible to both nucleophilic and electrophilic additions.

Nucleophilic Addition: The most common reaction is the nucleophilic conjugate addition, also known as Michael or 1,4-addition, where a nucleophile attacks the β-carbon of the alkyne. wikipedia.orgmakingmolecules.comchemeurope.com This pathway is favored by "soft" nucleophiles, which are generally less basic and more polarizable. makingmolecules.com Examples include organocuprates (Gilman reagents), thiols, and amines. wikipedia.orgchemeurope.combham.ac.uk The reaction is typically under thermodynamic control, leading to the more stable product where the carbonyl group is retained. libretexts.orgmakingmolecules.com The mechanism initiates with the attack of the nucleophile on the β-carbon, leading to a resonance-stabilized enolate intermediate, which is then protonated at the α-carbon to yield a β-substituted α,β-unsaturated ketone. libretexts.orgfiveable.me

Table 2: Common Nucleophiles for Conjugate Addition to Ynones

Nucleophile Reagent Type Product
Thiolates Soft Nucleophile β-Thioenone
Amines Soft/Hard Nucleophile Enaminone
Organocuprates (R₂CuLi) Soft Nucleophile β-Substituted Enone

Electrophilic Addition: Alkynes also undergo electrophilic addition, although the reaction is generally slower than with alkenes due to the formation of a less stable vinyl carbocation intermediate. chemistrysteps.comunacademy.com The reaction is initiated by an electrophile (E+) attacking the π-system of the triple bond. wikipedia.orgyoutube.com This forms a vinyl carbocation, which is then attacked by a nucleophile (Nu-). With unsymmetrical alkynes, the regioselectivity often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation. chemistrysteps.com Typical electrophilic reagents include hydrogen halides (HX) and halogens (X₂). wikipedia.org

This compound, like other carbonyl compounds with α-hydrogens, can potentially undergo keto-enol tautomerization. libretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. masterorganicchemistry.comfiveable.me The equilibrium between the keto form (this compound) and its corresponding enol form (1-cyclopentyl-1-hydroxyprop-1-en-2-yne) generally favors the more stable keto tautomer. The greater strength of the carbon-oxygen double bond compared to a carbon-carbon double bond is a major contributing factor to this preference. libretexts.orgfiveable.me

This tautomerization can be catalyzed by either acid or base. libretexts.orgyoutube.com

Base-Catalyzed Mechanism: A base removes an α-hydrogen to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields the enol.

Acid-Catalyzed Mechanism: An acid protonates the carbonyl oxygen, making the α-hydrogen more acidic. A weak base (like water or the conjugate base of the acid catalyst) then removes the α-hydrogen, forming the enol. libretexts.org

While the keto form is predominant for simple ketones, factors such as conjugation, hydrogen bonding, or aromaticity in the enol form can shift the equilibrium. masterorganicchemistry.com For this compound, the standard keto form is expected to be the major species at equilibrium.

Cycloaddition Reactions

The activated alkyne in this compound makes it an excellent participant in cycloaddition reactions, where it can act as a 2π-electron component.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org Acetylenic compounds bearing electron-withdrawing groups are effective dienophiles. researchgate.netorganic-chemistry.org Therefore, this compound is expected to react readily with electron-rich dienes.

In this reaction, the ynone serves as the 2π-electron component (the dienophile). The reaction is typically concerted and thermally allowed, proceeding through a cyclic transition state. wikipedia.org The electron-withdrawing carbonyl group lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. organic-chemistry.org The initial product of a Diels-Alder reaction with an alkyne dienophile is a cyclohexadiene derivative.

Table 3: Predicted Diels-Alder Reactivity of this compound

Diene Expected Product
1,3-Butadiene 4-Cyclopentyl-4-oxobuta-1,3-dienylcyclohexene
Cyclopentadiene Tricyclic adduct

The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings. wikipedia.orgresearchgate.net The reaction occurs between a 1,3-dipole (a molecule with a 4π-electron system across three atoms) and a dipolarophile (a 2π-electron system). organic-chemistry.org The electron-deficient alkyne of this compound makes it an excellent dipolarophile. acs.org

This reaction is a concerted, pericyclic process that leads to a high degree of stereospecificity. researchgate.netorganic-chemistry.org A wide variety of 1,3-dipoles can be used, leading to a diverse range of heterocyclic products. For instance, reaction with azides yields triazoles, while reaction with nitrones produces isoxazolines. wikipedia.orgmdpi.comrsc.orgnih.govrsc.org The regioselectivity of the addition is governed by both steric and electronic factors, with frontier molecular orbital theory often used to predict the outcome. wikipedia.orgorganic-chemistry.org

Table 4: Representative 1,3-Dipolar Cycloadditions with Ynones

1,3-Dipole Heterocyclic Product
Azide (R-N₃) 1,2,3-Triazole
Nitrone (R-CH=N⁺(R)-O⁻) Isoxazoline
Nitrile Oxide (R-C≡N⁺-O⁻) Isoxazole (B147169)

The mechanism is believed to be concerted, where the 4π system of the dipole and the 2π system of the ynone interact in a single transition state to form two new sigma bonds simultaneously. rsc.orgresearchgate.net

Multicomponent Reactions Involving this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural features of each reactant, represent a highly efficient strategy in organic synthesis. These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity from simple starting materials. This compound, as an activated ethynyl ketone, is a valuable building block in such transformations, particularly for the synthesis of substituted heterocyclic and carbocyclic frameworks.

A prominent example of an MCR involving ethynyl ketones is the Bohlmann–Rahtz pyridine synthesis. This reaction allows for the construction of a trisubstituted pyridine ring from an enamine and an α,β-alkynyl ketone. In a typical sequence, the enamine undergoes a Michael addition to the activated alkyne of this compound. The resulting intermediate then undergoes cyclization and subsequent elimination of the amine to afford the aromatic pyridine core. The use of a Brønsted acid catalyst can facilitate both the Michael addition and the cyclodehydration in a single step, streamlining the process. beilstein-journals.org

This methodology allows for the synthesis of pyridines with a cyclopentyl substituent at the 4-position, a hydrogen at the 3-position, and substituents at the 2- and 6-positions derived from the starting enamine. The reaction is highly regioselective and offers a convergent route to polysubstituted pyridines. ymerdigital.com

Table 1: Representative Bohlmann-Rahtz Synthesis of Pyridines from this compound

Enamine ReactantR1R2Product
3-Amino-crotononitrileMeCN2-Amino-6-cyclopentyl-4-methylnicotinonitrile
Ethyl 3-aminocrotonateMeCOOEtEthyl 6-cyclopentyl-2-methylisonicotinate
1-(Pyrrolidin-1-yl)cyclohex-1-ene-(CH2)4-2-(Pyrrolidin-1-yl)-4-cyclopentyl-5,6,7,8-tetrahydroquinoline

Metal-Catalyzed Transformations and Organometallic Interactions

The carbon-carbon triple bond in this compound is susceptible to activation by a variety of transition metals, leading to a diverse range of chemical transformations. These metal-catalyzed reactions provide powerful tools for the selective functionalization of the alkyne moiety.

Hydrosilylation of the alkyne in this compound involves the addition of a silicon-hydrogen bond across the triple bond to furnish vinylsilanes. This reaction is of significant synthetic importance as the resulting vinylsilanes are versatile intermediates for cross-coupling reactions and other transformations. The reaction is typically catalyzed by transition metals, most notably platinum complexes (e.g., Karstedt's catalyst), but rhodium, iridium, iron, and cobalt catalysts have also been employed. organic-chemistry.orgmdpi.comresearchgate.net

A critical aspect of the hydrosilylation of α,β-alkynyl ketones is the control of regioselectivity and stereoselectivity. The addition of the silyl group can occur at either the α- or β-position relative to the carbonyl group, and the addition of hydrogen can be either syn or anti, leading to four possible isomers: α-(Z), α-(E), β-(Z), and β-(E).

The outcome is highly dependent on the choice of catalyst, ligands, silane, and reaction conditions.

Platinum Catalysts: Often lead to a mixture of isomers, though specific ligand systems can improve selectivity. mdpi.com The mechanism is generally believed to follow the Chalk-Harrod or modified Chalk-Harrod pathway. princeton.edu

Rhodium and Iridium Catalysts: Can offer different regioselectivities. For instance, some rhodium complexes show a preference for the β-(Z) isomer. rsc.org

Palladium Catalysts: In combination with chiral phosphoramidite ligands, palladium has been used for the highly enantioselective hydrosilylation of ynones, affording silicon-stereogenic silylenones with excellent regioselectivity. researchgate.net

Iron and Cobalt Catalysts: These earth-abundant metals provide more sustainable alternatives and can promote highly regio- and stereoselective hydrosilylation, often favoring syn-addition to yield (E)-vinylsilanes. organic-chemistry.orgorganic-chemistry.org

Table 2: Potential Outcomes of Hydrosilylation of this compound

Catalyst SystemPredominant IsomerSelectivityReference
Pt(0) complexesMixture of isomersLow to moderate mdpi.com
Rh(I)/ligandβ-(Z)High rsc.org
Pd(0)/Chiral Ligandβ-(E)High Regio- and Enantioselectivity researchgate.net
Fe-IPO complexβ-(E)High Regio- and Stereoselectivity organic-chemistry.org
Co(I) complexα-(E)High Regio- and Stereoselectivity organic-chemistry.org

This compound can serve as a precursor to more complex cyclic and bicyclic systems through metal-catalyzed cyclization and cycloisomerization reactions. These transformations typically involve the intramolecular reaction of the yn-one moiety with another tethered unsaturated group, such as an alkene or another alkyne.

π-acidic metal catalysts, particularly gold(I) and platinum(II), are highly effective in promoting these reactions. acs.orgfrontiersin.org The catalyst activates the alkyne towards nucleophilic attack. For instance, a 1,6-enyn-one derived from this compound could undergo a 6-endo-dig or 5-exo-dig cyclization. Gold(I) catalysts are particularly known for their ability to catalyze complex cascade reactions, such as 1,3-acyloxy migration followed by Nazarov cyclization in enynyl esters, to produce cyclopentenone derivatives. nih.gov

In a related transformation, metal-free, visible-light-induced reductive cyclization can be used to generate a ketyl radical from the carbonyl group, which then adds intramolecularly to the alkyne, forming five-membered rings bearing tertiary alcohols after workup. rsc.orgrsc.org Furthermore, radical cascade reactions of enynones with an azide and a halogen source can lead to functionalized 1-indanones under metal-free conditions. rsc.org

The terminal alkyne C(sp)-H bond in this compound is acidic and reactive in various cross-coupling reactions, most notably the Sonogashira cross-coupling. This palladium- and copper-co-catalyzed reaction allows for the coupling of the terminal alkyne with aryl, heteroaryl, or vinyl halides (or triflates) to produce substituted alkynyl ketones. This reaction is a powerful method for C-C bond formation and provides access to a wide array of derivatives where the terminal hydrogen is replaced by a carbon-based substituent.

The general mechanism involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed in situ from this compound, a copper(I) salt, and a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. Copper-free Sonogashira protocols have also been developed. mdpi.com

While less common for ynones themselves, other cross-coupling reactions like the Negishi coupling (using organozinc reagents) are also possibilities for functionalizing precursors. acs.org

Rearrangement Reactions and Fragmentations

Under specific conditions, this compound and its derivatives can undergo rearrangement reactions to form isomeric structures. A key transformation in this regard involves the conversion of the ketone to a tertiary propargyl alcohol via the addition of an organometallic reagent (e.g., Grignard or organolithium). This alcohol can then undergo acid-catalyzed rearrangement.

Two competing pathways are the Meyer-Schuster and Rupe rearrangements:

Meyer-Schuster Rearrangement: This reaction involves the rsc.orgrsc.org-shift of the hydroxyl group to form an intermediate allenol, which then tautomerizes to an α,β-unsaturated ketone or aldehyde. For a tertiary propargyl alcohol derived from this compound, this pathway would lead to an α,β-unsaturated ketone. wikipedia.orgorganicreactions.orgrsc.org

Rupe Rearrangement: This competing reaction, also occurring with tertiary propargyl alcohols, involves the formation of an enyne intermediate, which then hydrates to yield an α,β-unsaturated methyl ketone. wikipedia.orgslideshare.netsynarchive.com The choice between the Meyer-Schuster and Rupe pathways is influenced by the substrate and the specific acidic conditions employed.

In the context of mass spectrometry, this compound is expected to undergo characteristic fragmentation upon electron ionization. The primary fragmentation pathways for ketones are α-cleavage and the McLafferty rearrangement.

Alpha-Cleavage: This involves the homolytic cleavage of a bond to the carbonyl carbon. For this compound, this can occur on either side of the carbonyl group. Cleavage of the cyclopentyl-carbonyl bond would generate a cyclopentyl radical and a stable propynoyl cation (m/z 53). Cleavage of the carbonyl-alkyne bond would generate an ethynyl radical and a cyclopentanoyl cation (m/z 83). The formation of the acylium ion is a resonance-stabilized and thus favorable fragmentation pathway. libretexts.orgyoutube.com

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen through a six-membered transition state, leading to the elimination of a neutral alkene. The cyclopentyl ring in this compound does contain γ-hydrogens, making this rearrangement a plausible fragmentation pathway, which would result in the loss of ethene and the formation of a radical cation. libretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound (Molecular Ion m/z = 122)

Fragmentation PathwayBond CleavedFragment LostResulting Cation (m/z)
α-CleavageCyclopentyl-C(O)C5H9• (Cyclopentyl radical)[HC≡C-C=O]+ (53)
α-Cleavage(O=)C-AlkyneC2H• (Ethynyl radical)[C5H9-C=O]+ (83)
McLafferty Rearrangementγ-H transfer, β-cleavageC2H4 (Ethene)[C6H6O]•+ (94)

Computational and Theoretical Studies of 1 Cyclopentylprop 2 Yn 1 One

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and physical characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 1-Cyclopentylprop-2-yn-1-one would provide valuable information about its electronic structure. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.

Further analysis would involve mapping the electron density to understand the distribution of charge within the molecule and generating an electrostatic potential map to identify nucleophilic and electrophilic sites. This would reveal the most likely points of attack for various reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

Parameter Description Hypothetical Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital -7.2 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -1.5 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO 5.7 eV

| Dipole Moment | Measure of the net molecular polarity | 2.8 D |

Note: The values in this table are hypothetical and for illustrative purposes only, pending actual DFT calculations.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. These methods would be employed to benchmark and validate the results obtained from DFT calculations.

Semi-empirical methods, which use parameters derived from experimental data, could be used for a preliminary, less computationally intensive, analysis of the molecule's electronic structure and geometry.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the potential energy surfaces of chemical reactions, providing insights into reaction mechanisms that are often difficult to obtain experimentally.

Transition State Characterization and Energy Barrier Profiling

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are performed to confirm the nature of the transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition states are identified, the energy barriers for the reaction can be calculated. This information is crucial for predicting the feasibility and rate of a chemical transformation.

Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound

Species Description Relative Energy (kcal/mol)
Reactants This compound + Reagent 0.0
Transition State Activated complex +25.3

| Products | Reaction products | -15.8 |

Note: This table represents a hypothetical energy profile and is for illustrative purposes. Actual values would be determined through computational modeling.

Reaction Coordinate Analysis

By mapping the energy changes as the geometry of the reacting system evolves from reactants to products, a reaction coordinate diagram can be constructed. This provides a visual representation of the energy profile of the reaction, including any intermediates and transition states. Intrinsic Reaction Coordinate (IRC) calculations are typically performed to confirm that a located transition state connects the intended reactants and products.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of this compound over time. These simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and flexibility.

For this compound, MD simulations could be used to study the rotational freedom of the propynone group relative to the cyclopentyl ring and to identify the most stable conformations of the molecule. This information is important for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme. The results of a conformational analysis would typically be presented as a Ramachandran-like plot showing the distribution of dihedral angles and their corresponding energies.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling from Theoretical Data

Quantitative Structure-Reactivity Relationship (QSRR) models are mathematical frameworks that seek to establish a statistically significant correlation between the chemical reactivity of a compound and its molecular descriptors. nih.govnih.govuliege.be These descriptors are numerical values derived from the molecule's structure. For this compound, QSRR modeling based on theoretical data provides a powerful, non-experimental method to predict its reactivity, particularly its behavior as a Michael acceptor. wikipedia.org

The foundation of this approach lies in computational quantum mechanics, specifically Density Functional Theory (DFT), which is used to calculate a variety of electronic and structural descriptors for the molecule. chemrxiv.orgresearchgate.net While specific QSRR models developed exclusively for this compound are not prominent in the literature, its classification as an α,β-unsaturated ketone allows for the application of well-established methodologies used for this class of compounds. chemrxiv.orgcopernicus.org These models are crucial for predicting the compound's susceptibility to nucleophilic attack, a key feature of its reactivity profile. wikipedia.org Research indicates that acetylenic (alkyne-containing) α,β-unsaturated carbonyls are generally more reactive than their corresponding olefinic (alkene-containing) counterparts, a principle that underscores the importance of the propargyl group in this compound. researchgate.net

Theoretical Reactivity Descriptors

The reactivity of this compound can be quantified using global and local descriptors derived from DFT calculations.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electrophilicity Index (ω): This is a primary descriptor for quantifying the electrophilic nature of a Michael acceptor. researchgate.netnih.gov It measures the molecule's ability to accept electrons and is defined using the electronic chemical potential (μ) and chemical hardness (η). researchgate.netnih.gov A higher electrophilicity index suggests greater reactivity towards nucleophiles. acs.org

LUMO Energy (ELUMO): The energy of the Lowest Unoccupied Molecular Orbital is a key indicator of electrophilicity. A lower ELUMO value typically corresponds to a greater ability to accept electrons and thus higher reactivity in Michael-type additions.

Chemical Hardness (η): This descriptor represents the molecule's resistance to a change in its electron distribution. Softer molecules (lower η) are generally more reactive.

Local Descriptors: Since this compound has multiple potentially reactive sites (the carbonyl carbon and the β-alkynic carbon), local descriptors are essential for pinpointing the most likely site of nucleophilic attack. chemrxiv.org

Fukui Functions (f+(r)): These functions identify the regions of a molecule that are most susceptible to nucleophilic attack by indicating where an added electron is most likely to reside. chemrxiv.org

Condensed-to-Atom Descriptors: By condensing local reactivity data onto individual atoms, it is possible to assign specific reactivity values. For this compound, the condensed Fukui function or the partial atomic charge on the β-carbon (Cβ) would be a critical predictor for the site of conjugate addition. chemrxiv.orgacs.org

Activation Energy (ΔEa‡): A more direct computational approach involves modeling the reaction pathway of this compound with a model nucleophile (e.g., a thiolate). The calculated activation energy for the Michael addition provides a strong, direct correlation with experimental reaction rates. nih.gov

Illustrative QSRR Data

To construct a QSRR model, these theoretical descriptors are calculated for a series of related compounds. The data are then used to build a regression model that predicts an experimental reactivity parameter, such as the logarithm of a reaction rate constant (log k).

The following interactive table presents hypothetical but realistic theoretical descriptors for this compound and related α,β-unsaturated ketones, illustrating the type of data used in a QSRR study. The values demonstrate how structural modifications (e.g., alkyne vs. alkene, presence of a cyclopentyl group) influence the electronic properties relevant to reactivity.

CompoundELUMO (eV)Chemical Hardness (η) (eV)Electrophilicity Index (ω) (eV)Partial Charge on Cβ (a.u.)
1-Cyclopentylprop-2-en-1-one-2.853.501.85+0.15
This compound-3.103.352.15+0.22
Pent-1-yn-3-one-3.053.402.05+0.20
Methyl vinyl ketone-2.903.651.70+0.13

Note: The values in this table are illustrative and intended to represent the relative trends in electronic properties for QSRR analysis. They are not the result of a specific DFT calculation.

This data illustrates that this compound is predicted to be more electrophilic (lower ELUMO, higher ω) and have a more positive β-carbon compared to its alkene analogue (1-Cyclopentylprop-2-en-1-one), suggesting a higher intrinsic reactivity as a Michael acceptor. researchgate.net A QSRR model, typically using multiple linear regression or machine learning algorithms, would formulate an equation such as:

log k = β0 + β1(ELUMO) + β2(ω) + β3(Charge on Cβ) + ...

This equation would allow for the prediction of reactivity for new, unsynthesized compounds within the same chemical class, guiding further research and development by prioritizing molecules with desired reactivity profiles based solely on their computationally derived properties.

Advanced Spectroscopic Characterization Methodologies for 1 Cyclopentylprop 2 Yn 1 One and Its Chemical Transformations

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic molecules. For a molecule with the complexity of 1-Cyclopentylprop-2-yn-1-one, one-dimensional (1D) NMR spectra can be crowded. Advanced two-dimensional (2D) techniques are essential for unambiguous signal assignment and stereochemical determination. researchgate.net

2D NMR experiments provide a more comprehensive analysis of molecular structures by spreading signals across two frequency axes, which helps in resolving overlapping peaks that are common in 1D NMR. researchgate.net Techniques such as COSY, HSQC, and HMBC are instrumental in determining the complete chemical structure and connectivity of this compound. sdsu.eduyoutube.comuvic.ca

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would be crucial for mapping the connectivity of the protons within the cyclopentyl ring and identifying the methine proton adjacent to the carbonyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. sdsu.edu This technique allows for the direct assignment of each carbon atom in the molecule that has an attached proton, linking the ¹H and ¹³C spectra definitively.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information on longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different spin systems. For instance, an HMBC spectrum would show correlations from the protons on the cyclopentyl ring to the carbonyl carbon, and from the acetylenic proton to the carbonyl and acetylenic carbons, thus piecing together the molecular skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), irrespective of their bonding connectivity. nanalysis.com NOESY is vital for understanding the molecule's 3D structure and stereochemistry. libretexts.org

The following tables outline the predicted ¹H and ¹³C NMR chemical shifts and the expected 2D NMR correlations for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Name Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H-α Methine (Cyclopentyl) 2.5 - 3.0 45 - 55
H-β Methylene (Cyclopentyl) 1.5 - 2.0 25 - 35
H-γ Methylene (Cyclopentyl) 1.5 - 2.0 25 - 35
H-alkyne Acetylenic 3.0 - 3.5 75 - 85
C=O Carbonyl - 190 - 205

Expected 2D NMR Correlations

Experiment From Proton(s) To Proton(s) / Carbon(s) Information Gained
COSY H-α H-β Confirms cyclopentyl ring connectivity.
H-β H-γ Confirms cyclopentyl ring connectivity.
HSQC H-α C-α Direct ¹J C-H correlation.
H-β C-β Direct ¹J C-H correlation.
H-γ C-γ Direct ¹J C-H correlation.
H-alkyne C-alkyne Direct ¹J C-H correlation.
HMBC H-α C=O, C-β, C-γ Connects cyclopentyl ring to carbonyl group.
H-β C-α, C-γ Confirms cyclopentyl ring structure.

The carbon atom of the cyclopentyl ring attached to the carbonyl group is a stereocenter, making this compound a chiral molecule. Elucidating its relative and absolute stereochemistry is a critical aspect of its characterization. NMR spectroscopy, particularly the NOESY experiment, is a powerful tool for determining stereochemical relationships. libretexts.org

In a rigid or conformationally restricted system, the NOESY spectrum can reveal which protons are on the same side of the molecule. libretexts.orgresearchgate.net For this compound, NOESY correlations could be observed between the methine proton (H-α) and specific protons on the cyclopentyl ring. The presence or absence of these correlations can help define the preferred conformation of the cyclopentyl ring and its orientation relative to the propynoyl group. For molecules with medium molecular weight, the Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment may be preferred. columbia.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Confirmation

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in dipole moment during a vibration, while Raman spectroscopy measures the scattering of light due to changes in polarizability. nih.gov

For this compound, key vibrational modes include the carbonyl (C=O) stretch, the alkyne (C≡C) stretch, the terminal alkyne (≡C-H) stretch, and various C-H stretches and bends of the cyclopentyl ring.

Infrared (IR) Spectroscopy: A strong absorption band is expected for the C=O stretch. wikipedia.org The C≡C stretch of a terminal alkyne is typically weak in the IR spectrum. acs.org

Raman Spectroscopy: In contrast to IR, the C≡C stretching mode of terminal alkynes provides a strong and clear signal in Raman spectra, often in a region of the spectrum that is free from other interfering signals (the "silent region"). researchgate.netacs.orgrsc.org This makes Raman spectroscopy particularly well-suited for analyzing the alkyne functionality in this molecule. The C=O stretch will also be Raman active.

Predicted Vibrational Frequencies for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
≡C-H Stretch ~3300 Medium Medium
C-H (Cyclopentyl) Stretch 2850 - 3000 Strong Medium
C≡C Stretch 2100 - 2140 Weak Strong
C=O Stretch 1715 - 1735 Strong Medium

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. It can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the unambiguous determination of a molecule's chemical formula.

For this compound (C₉H₁₀O), the expected exact mass of the molecular ion [M]⁺• would be calculated and compared to the experimental value to confirm its composition.

Furthermore, the fragmentation patterns observed in the mass spectrum provide crucial structural information. In electron ionization (EI) mass spectrometry, the molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. chemguide.co.uk For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org

For this compound, two primary α-cleavage pathways are expected:

Loss of the cyclopentyl radical (•C₅H₉): This pathway involves the cleavage of the bond between the carbonyl carbon and the cyclopentyl ring, resulting in a stable propynoyl acylium ion.

Loss of the propargyl radical (•C₃H): This involves cleavage of the bond between the carbonyl carbon and the alkyne, leading to a cyclopentyl acylium ion.

The analysis of these fragmentation pathways helps to confirm the connectivity of the molecular structure.

Predicted HRMS Fragments for this compound

Ion Formula Fragmentation Pathway Predicted m/z
[C₉H₁₀O]⁺• Molecular Ion (M⁺•) 134.0732
[C₃HO]⁺ M⁺• - •C₅H₉ (α-cleavage) 53.0028
[C₆H₉O]⁺ M⁺• - •C₃H (α-cleavage) 97.0653

Applications of 1 Cyclopentylprop 2 Yn 1 One in Complex Organic Synthesis

Utility as a Key Building Block for Diverse Heterocyclic Compounds

The inherent reactivity of the conjugated ynone system in 1-Cyclopentylprop-2-yn-1-one makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The electron-deficient alkyne and the electrophilic carbonyl carbon provide multiple sites for nucleophilic attack and cycloaddition reactions, leading to the formation of stable aromatic and non-aromatic ring systems.

The reaction of α,β-alkynyl ketones with hydrazine (B178648) derivatives is a well-established and efficient method for the synthesis of pyrazoles. researchgate.net In this context, this compound can react with hydrazine or its substituted derivatives in a cyclocondensation reaction. The initial step involves the nucleophilic attack of the hydrazine at the β-carbon of the alkyne, followed by cyclization and dehydration to yield the corresponding pyrazole. This reaction is often highly regioselective, affording a single major product.

Similarly, isoxazoles can be synthesized from ynones through their reaction with hydroxylamine (B1172632). organic-chemistry.org The reaction proceeds via a Michael addition of hydroxylamine to the ynone, followed by intramolecular cyclization and dehydration. An alternative and widely used method for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. acs.org While this reaction is general for alkynes, the electron-deficient nature of the alkyne in this compound can influence the rate and regioselectivity of the cycloaddition.

Table 1: Synthesis of Nitrogen-Containing Heterocycles from this compound

HeterocycleReagentGeneral Reaction Type
PyrazoleHydrazineCyclocondensation
IsoxazoleHydroxylamineCyclocondensation
IsoxazoleNitrile Oxide1,3-Dipolar Cycloaddition

Synthesis of Oxygen-Containing Heterocycles (e.g., Furans)

Substituted furans can be synthesized from ynones through various methodologies. One common approach involves the cycloisomerization of ynones, which can be catalyzed by various transition metals. wikipedia.org Another prominent method is the Paal-Knorr furan (B31954) synthesis, which traditionally utilizes 1,4-dicarbonyl compounds. wikipedia.orgresearchgate.net While this compound is not a 1,4-dicarbonyl compound itself, it can be a precursor to such an intermediate. For instance, the hydration of the alkyne moiety in this compound would lead to the formation of a 1,3-diketone, which upon further functionalization could potentially lead to a 1,4-dicarbonyl system amenable to furan synthesis.

Role as an Intermediate in the Synthesis of Natural Product Analogues

The cyclopentane (B165970) and cyclopentenone moieties are prevalent structural motifs in a vast number of natural products with significant biological activities. nih.govrsc.org The structural framework of this compound, containing a cyclopentyl group, makes it an attractive starting material for the synthesis of analogues of such natural products. The ynone functionality can be strategically transformed to introduce further complexity and stereocenters, mimicking the structures of naturally occurring molecules.

For instance, the reduction of the ketone and alkyne can lead to various saturated and unsaturated cyclopentyl-containing alcohols, which are common fragments in terpenoids and other natural products. marquette.edu Furthermore, the cyclopentyl group can be functionalized to create more elaborate carbocyclic systems found in complex natural products. oregonstate.edu While direct total syntheses of natural products using this compound may not be explicitly documented, its potential as a versatile building block for creating libraries of natural product analogues for drug discovery is significant. researchgate.net

Precursor in the Construction of Chiral Scaffolds and Stereodefined Molecules

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Chiral cyclopentenones are valuable building blocks in asymmetric synthesis. researchgate.netacs.orgnih.gov this compound can serve as a prochiral precursor for the synthesis of chiral cyclopentane and cyclopentenone derivatives.

Asymmetric reduction of the ketone in this compound, using chiral reducing agents or catalysts, can afford enantiomerically enriched propargyl alcohols. These chiral alcohols are versatile intermediates that can be further elaborated into more complex chiral molecules. wikipedia.org Moreover, the ynone can be converted into a chiral cyclopentenone through various synthetic strategies, including asymmetric conjugate addition reactions followed by further transformations. The resulting chiral cyclopentenone scaffolds can then be utilized in the synthesis of a wide range of stereodefined molecules.

Table 2: Potential Chiral Transformations of this compound

TransformationProduct TypePotential Chiral Method
Ketone ReductionChiral Propargyl AlcoholAsymmetric Hydrogenation
Conjugate AdditionChiral KetoneAsymmetric Michael Addition
CycloadditionChiral Bicyclic CompoundAsymmetric Diels-Alder Reaction

Derivatization and Functionalization into Novel Chemical Entities

The rich chemistry of the ynone functional group allows for extensive derivatization and functionalization of this compound, leading to the creation of novel chemical entities with potentially interesting properties. The reactivity of both the carbonyl group and the carbon-carbon triple bond can be exploited to introduce a wide range of functional groups. acs.orgnih.govacs.orgresearchgate.net

The carbonyl group can undergo standard ketone reactions, such as nucleophilic addition with organometallic reagents, Wittig olefination, and reductive amination, to introduce new carbon or nitrogen substituents. jackwestin.comlibretexts.org The alkyne moiety is also highly versatile, participating in reactions such as hydration to form 1,3-diketones, hydrogenation to yield saturated or unsaturated ketones, and various cycloaddition reactions. organicchemistrytutor.commasterorganicchemistry.com The combination of these transformations allows for a modular approach to the synthesis of a diverse library of compounds based on the 1-cyclopentylpropanone scaffold.

Future Research Directions and Perspectives on 1 Cyclopentylprop 2 Yn 1 One Chemistry

Development of Next-Generation Catalytic Systems for Enhanced Selectivity and Efficiency

A primary objective in the evolution of 1-Cyclopentylprop-2-yn-1-one chemistry is the development of advanced catalytic systems that offer superior control over reaction outcomes. While established methods like the Pd/Cu-catalyzed acyl Sonogashira cross-coupling are effective, next-generation catalysts are needed to overcome limitations in selectivity (regio-, chemo-, and stereo-selectivity), efficiency, and substrate scope. acs.org

Future efforts will likely concentrate on several key areas:

Ligand Design: The synthesis of novel ligands for transition metals (e.g., palladium, nickel, copper) will be crucial for fine-tuning the electronic and steric properties of the catalyst. This allows for precise control over the reaction pathway, enabling transformations that are currently challenging.

Photocatalysis: Visible-light-promoted catalysis represents a mild and sustainable approach for activating this compound. acs.org Research into new photoinduced reactions can unlock unique cyclization and functionalization pathways that are inaccessible through traditional thermal methods. acs.org

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages in terms of high surface area and unique reactivity. Future work may involve developing platforms that control the spacing and stability of nanoparticles to tune catalytic activity and selectivity for specific products. azonano.com

Bimetallic and Cooperative Catalysis: Systems employing two or more distinct metals can enable cooperative catalysis, where each metal plays a specific role in the catalytic cycle. This approach has shown promise in the direct acylation of terminal alkynes using carboxylic acids, avoiding the need for pre-functionalized acyl sources. acs.org

Catalytic ApproachCurrent StatusFuture DirectionPotential Advantage
Transition Metal Catalysis (Pd, Cu, Ni)Acyl Sonogashira coupling is a standard method. researchgate.netDevelopment of advanced ligands and bimetallic systems. acs.orgHigher chemoselectivity, broader functional group tolerance.
Photoredox CatalysisEmerging use in intramolecular cyclizations of ynones. acs.orgExploration of novel intermolecular reactions and asymmetric variants.Mild, base-free conditions; access to radical pathways.
Nanoparticle CatalysisGeneral concept demonstrated for selectivity control. azonano.comDesign of structured nanocatalysts for specific ynone transformations.Enhanced efficiency, reusability, and tunable selectivity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic structure of this compound makes it a fertile ground for discovering new chemical reactions. The high energy stored in the alkyne bond can be harnessed to drive thermodynamically challenging transformations. mdpi.com Research in this area will focus on moving beyond predictable additions to the alkyne or carbonyl group and toward complex, multi-bond-forming events.

Key future research avenues include:

Cascade Reactions: Designing sequences where an initial reaction of this compound triggers a series of subsequent intramolecular transformations is a highly efficient strategy for building molecular complexity. nih.gov Amine-mediated cascade processes, for instance, can lead to the rapid construction of diverse heterocyclic and carbocyclic frameworks from simple alkynyl ketones. nih.gov

Domino and Radical Reactions: Exploring controlled radical reactions can lead to unprecedented di- and trifunctionalization of the ynone scaffold. acs.org These methods allow for the installation of multiple functional groups in a single, highly orchestrated step.

Deacylative Couplings: Developing novel catalytic systems that can activate and cleave the typically inert C-C bond between the cyclopentyl ring and the carbonyl group would represent a paradigm shift. Such deacylative alkynylation strategies could use the ketone moiety as a leaving group to forge new carbon-carbon bonds. nih.gov

Annulation Strategies: The use of this compound in catalytic annulation reactions to construct fused and spirocyclic ring systems is a promising area for further exploration. researchgate.net

Transformation TypeDescriptionExample Application
Cascade ReactionsA single event triggers multiple bond-forming steps to rapidly build complex molecules. nih.govSynthesis of polycyclic aromatic compounds and oxacycles. nih.gov
Domino Radical ReactionsControlled radical processes enable the simultaneous formation of multiple C-C bonds. acs.orgConcurrent oxidation and annulation to form indenones. acs.org
Deacylative AlkynylationUses the ketone as a functional group to be replaced in a cross-coupling reaction. nih.govFormation of complex alkynes from cyclic ketones. nih.gov
Catalytic AnnulationsCycloaddition reactions that build new rings onto the ynone substrate. researchgate.netConstruction of highly substituted carbocycles and heterocycles.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how research on compounds like this compound is conducted. These computational tools can process vast datasets to identify patterns and make predictions that are beyond human intuition. quora.com

Future applications in this domain will likely involve:

Reaction Outcome Prediction: ML models, such as "random forest" algorithms, can be trained on existing reaction data to predict the yield and outcome of new, untested reactions involving this compound. princeton.edu This can significantly reduce the amount of trial-and-error experimentation required. quora.com

Condition Optimization: AI can suggest optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and selectivity, saving time and resources. quora.com

Discovery of New Reactions: Generative AI models can explore the vast chemical space to propose entirely novel transformations. By incorporating fundamental physical principles, such as the conservation of mass, these models can provide more realistic and chemically sound predictions. mit.edu

Mechanism Elucidation: Machine learning can analyze experimental and computational data to help elucidate complex reaction mechanisms, providing deeper insights into how factors like molecular orbitals and sterics influence selectivity. eurekalert.orgchemeurope.com

AI/ML ApplicationObjectiveImpact on Research
Reaction PredictionForecast the products and yields of unknown reactions. princeton.eduAccelerates discovery by prioritizing high-potential experiments.
Process OptimizationIdentify the ideal set of conditions for a known transformation. quora.comImproves efficiency, reduces waste, and lowers costs.
Generative ModelingPropose novel chemical reactions and molecular structures. mit.eduExpands the synthetic toolkit with unprecedented transformations.
Mechanistic AnalysisUnderstand the underlying factors that control reaction selectivity. chemeurope.comEnables the rational design of more effective reactions.

Strategic Design for Sustainable Synthesis and Green Chemistry Principles

Applying the principles of green chemistry to the synthesis and application of this compound is an increasingly important research focus. The goal is to minimize the environmental impact of chemical processes by reducing waste, conserving energy, and avoiding hazardous substances. longdom.org

Future strategies for the sustainable synthesis of this compound will include:

Renewable Feedstocks: Investigating synthetic routes that derive the cyclopentyl moiety from bio-based resources, such as hemicellulose, rather than petroleum-based starting materials. innosyn.com

Atom Economy: Designing reactions that maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproduct formation. Metal-free syntheses of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts are a step in this direction. longdom.orgnih.gov

Benign Solvents and Recyclable Catalysts: Replacing traditional volatile organic solvents with greener alternatives like water, 2-MeTHF, or ionic liquids. innosyn.commdpi.com Developing catalytic systems, such as CuBr in an ionic liquid, that can be easily recovered and reused for multiple reaction cycles is a key priority. mdpi.com

Green Chemistry PrincipleStrategy for this compoundExample
Renewable FeedstocksUtilize biomass-derived starting materials.Synthesis of cyclopentane (B165970) derivatives from furfuryl alcohol. innosyn.com
Atom EconomyDesign reactions with minimal waste.Metal-free ynone synthesis using potassium alkynyltrifluoroborate salts. nih.gov
Safer Solvents & CatalystsUse environmentally friendly solvents and recyclable catalysts.Employing a recyclable CuBr/ionic liquid system. mdpi.com
Energy EfficiencyDevelop reactions that proceed under mild conditions.Reactions at ambient temperature without the need for air exclusion. nih.gov

Q & A

Q. What are the optimal synthetic routes for 1-Cyclopentylprop-2-yn-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves cyclopentyl Grignard reagents reacting with propiolic acid derivatives. Optimization requires systematic variation of catalysts (e.g., Pd/Cu systems), solvents (THF or DMF), and temperatures. For reproducibility, document reaction kinetics (e.g., time vs. yield) and purity via HPLC or GC-MS. A fractional factorial design can identify critical parameters (e.g., catalyst loading, temperature). Use ANOVA to validate significance of variables . Example Table :
CatalystSolventTemp (°C)Yield (%)Purity (%)
Pd/CuTHF807298.5
Pd/AgDMF1006897.2

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?

  • Methodological Answer : Use a combination of 1H^{1}\text{H}/13C^{13}\text{C} NMR (to confirm cyclopentyl and alkyne moieties), IR (C≡C stretch ~2100 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Cross-validate with NIST reference spectra . For discrepancies, replicate measurements under controlled humidity/temperature and apply principal component analysis (PCA) to identify outlier data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and frontier molecular orbitals to predict sites for electrophilic/nucleophilic attack. Validate predictions experimentally via kinetic isotope effects or substituent tuning. Compare computed activation energies with experimental Arrhenius plots .

Q. What strategies address discrepancies in catalytic activity data across studies involving this compound?

  • Methodological Answer : Conduct meta-analysis of published data, focusing on variables like catalyst pre-treatment, substrate ratios, and reaction scales. Use Cochran’s Q-test to assess heterogeneity. Replicate conflicting studies under standardized conditions (e.g., fixed stirring rate, inert atmosphere) and apply Bayesian statistics to quantify uncertainty .

Q. How to design experiments to study the compound’s stability under varying thermal and pH conditions?

  • Methodological Answer : Design a stability matrix:
  • Thermal : Incubate samples at 25°C, 40°C, and 60°C for 0–30 days. Monitor degradation via UV-Vis (λ~250 nm) and LC-MS.
  • pH : Test buffers (pH 3–11) with ionic strength control. Use Arrhenius modeling to extrapolate shelf-life.
    Statistical analysis: Multivariate regression to correlate degradation rate with environmental factors .

Cross-Cutting Methodological Considerations

Q. How should researchers integrate findings from structural, synthetic, and computational studies into a cohesive analysis?

  • Methodological Answer : Adopt a "triangulation" approach:
  • Cross-reference synthetic yields with computational activation barriers.
  • Correlate NMR shifts with DFT-predicted electron densities.
  • Use hierarchical clustering to group studies by methodology.
    Discuss contradictions in a dedicated chapter, emphasizing mechanistic hypotheses and unresolved gaps (e.g., solvent effects on reaction pathways) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.